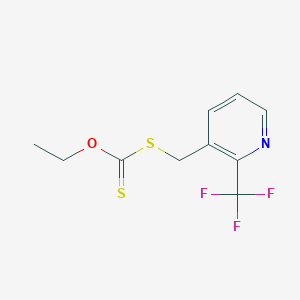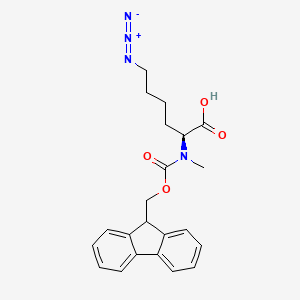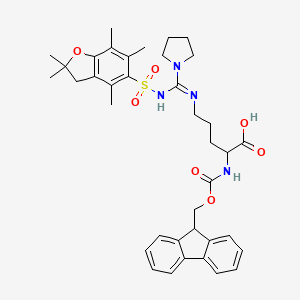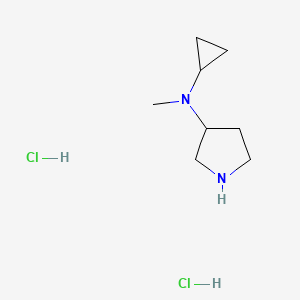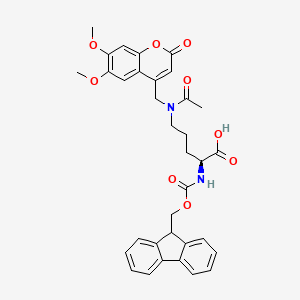
H-L-Arg(Pbf)-NH2 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-L-Arg(Pbf)-NH2 HCl, also known as Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-argininamide hydrochloride, is a derivative of the amino acid arginine. This compound is commonly used in peptide synthesis due to its protective group, which helps in the formation of peptide bonds without unwanted side reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Arg(Pbf)-NH2 HCl typically involves the protection of the arginine side chain with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. The process begins with the solid-phase peptide synthesis (SPPS) method, where the arginine is attached to a resin. The Pbf group is introduced to protect the guanidino group of arginine. The final product is obtained by cleaving the peptide from the resin and purifying it .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure high yield and purity. The process involves multiple steps of coupling and deprotection, followed by purification using high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
H-L-Arg(Pbf)-NH2 HCl undergoes various chemical reactions, including:
Substitution Reactions: The Pbf group can be removed using trifluoroacetic acid (TFA), allowing the free guanidino group to participate in further reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the Pbf protective group.
Coupling Reagents: Such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIC (N,N’-diisopropylcarbodiimide) are used in peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with free or modified arginine residues, depending on the specific synthesis and deprotection steps involved .
Aplicaciones Científicas De Investigación
H-L-Arg(Pbf)-NH2 HCl is widely used in scientific research, particularly in the fields of:
Mecanismo De Acción
The mechanism of action of H-L-Arg(Pbf)-NH2 HCl involves the protection of the guanidino group of arginine, which prevents unwanted side reactions during peptide synthesis. The Pbf group can be selectively removed under acidic conditions, allowing the free arginine to participate in further reactions . This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Arg(Pbf)-OH: Another arginine derivative used in peptide synthesis with a similar protective group.
Boc-Arg(Pbf)-OH: Uses a different protective group (Boc) but serves a similar purpose in peptide synthesis.
Fmoc-L-beta-HArg(Pbf)-OH: A derivative of homoarginine with the same Pbf protective group.
Uniqueness
H-L-Arg(Pbf)-NH2 HCl is unique due to its specific protective group and its application in peptide synthesis. The Pbf group provides stability and selectivity, making it a preferred choice for synthesizing complex peptides .
Propiedades
IUPAC Name |
(2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O4S.ClH/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)24-18(22)23-8-6-7-14(20)17(21)25;/h14H,6-9,20H2,1-5H3,(H2,21,25)(H3,22,23,24);1H/t14-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWPWFKOBGSXFM-UQKRIMTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)N)N)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)N)N)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

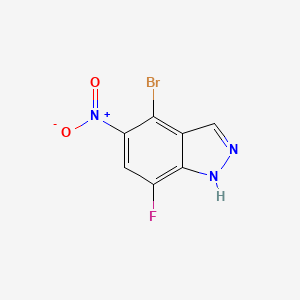
![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)
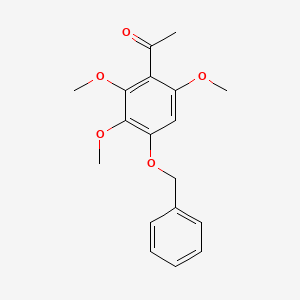




![N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6297238.png)
